2-(3-Tert-butylphenyl)propanoic acid
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Overview
Description
2-(3-Tert-butylphenyl)propanoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-tert-butylphenyl group. This compound is typically a white crystalline solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Tert-butylphenyl)propanoic acid involves the reaction of benzyl chloride with tert-butylbenzene in the presence of a strong base, followed by oxidation of the resulting intermediate . Another method includes the reaction of benzyl chloride with tert-butylbenzene in the presence of a palladium catalyst, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
2-(3-Tert-butylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)propanoic acid
- 4-tert-Butylbenzyl)acetic acid
- Benzenepropanoic acid, 4-(1,1-dimethylethyl)-
Uniqueness
2-(3-Tert-butylphenyl)propanoic acid is unique due to its specific tert-butyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where steric hindrance and electronic effects are important .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-6-5-7-11(8-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) |
InChI Key |
VJYZJQKMQMPAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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